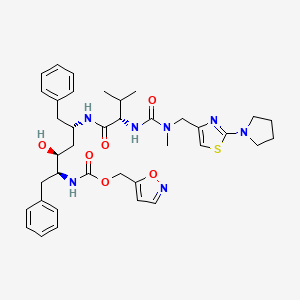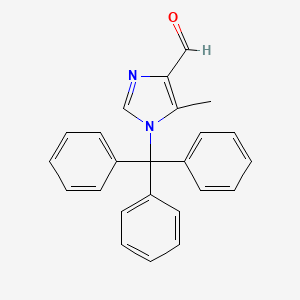![molecular formula C12H10S2 B8459852 4,8-dimethylthieno[2,3-f][1]benzothiole](/img/structure/B8459852.png)
4,8-dimethylthieno[2,3-f][1]benzothiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethylthieno2,3-fbenzothiole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 4,8-dimethylthieno2,3-fbenzothiole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4,8-Dimethylthieno2,3-fbenzothiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the thieno ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
4,8-Dimethylthieno2,3-fbenzothiole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4,8-dimethylthieno2,3-fbenzothiole and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed bioactivities. For example, the compound may inhibit certain enzymes or interact with cellular receptors, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
- Thieno2,3-fbenzothiole : The parent compound without the methyl groups.
- 4-Methylthieno2,3-fbenzothiole : A derivative with a single methyl group.
- 8-Methylthieno2,3-fbenzothiole : Another derivative with a single methyl group.
Uniqueness
4,8-Dimethylthieno2,3-fbenzothiole is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s electronic properties, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C12H10S2 |
|---|---|
Peso molecular |
218.3 g/mol |
Nombre IUPAC |
4,8-dimethylthieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C12H10S2/c1-7-9-3-5-14-12(9)8(2)10-4-6-13-11(7)10/h3-6H,1-2H3 |
Clave InChI |
KIXYFUIWGAMYTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CSC2=C(C3=C1SC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-(6-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B8459811.png)


![Octadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8459837.png)
![1h-Indole-1-carboxylic acid,5-[(cyclohexyloxy)methyl]-,1,1-dimethylethyl ester](/img/structure/B8459844.png)




